Oleyl bromide

Description

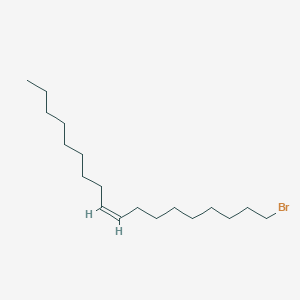

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-bromooctadec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQWVJIFKFIUJU-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884225 | |

| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6110-53-8 | |

| Record name | (9Z)-1-Bromo-9-octadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6110-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006110538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecene, 1-bromo-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-bromooctadec-9-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Oleyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl bromide, with the chemical name (9Z)-1-Bromo-9-octadecene, is a long-chain unsaturated alkyl halide. Its bifunctional nature, possessing both a reactive bromide and a cis-alkene group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₅Br | [1][2] |

| Molecular Weight | 331.37 g/mol | [2][3] |

| Appearance | Colorless to light yellow oil/liquid | [1][4] |

| Boiling Point | 160-175 °C at 0.2 Torr | [3][5] |

| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727). Low solubility in water. Soluble in organic solvents like ethanol (B145695) and ether. | [4][5][6] |

| Storage Temperature | -20°C or 4°C | [5][7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis of this compound from Olive Oil

A cost-effective and scalable method for the preparation of this compound utilizes commercially available olive oil as the starting material. The overall process involves five main steps.[8]

1. Saponification:

-

Olive oil is hydrolyzed using a strong base (e.g., potassium hydroxide) in an alcoholic solvent (e.g., ethanol) to yield a mixture of fatty acid salts (soaps) and glycerol.

-

The mixture is heated under reflux to ensure complete reaction.

2. Acidification and Extraction:

-

The resulting soap solution is acidified (e.g., with hydrochloric acid) to protonate the fatty acid salts, liberating the free fatty acids.

-

The fatty acids, primarily oleic acid, are then extracted from the aqueous phase using an organic solvent (e.g., diethyl ether).

3. Esterification:

-

The extracted fatty acids are converted to their methyl esters by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

This step facilitates purification by distillation.

4. Reduction:

-

The methyl oleate (B1233923) is reduced to oleyl alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent (e.g., diethyl ether).

5. Bromination:

-

The final step involves the conversion of oleyl alcohol to this compound. This can be achieved by reacting the alcohol with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Determination of Physical Properties

The following are general, widely accepted protocols for determining the physical properties of liquid organic compounds like this compound.

1. Boiling Point Determination (Micro-reflux method): [1][9]

-

Approximately 0.5 mL of this compound is placed in a small test tube with a magnetic stir bar.

-

The test tube is placed in a heating block on a hot plate stirrer.

-

A thermometer is positioned with its bulb about 1 cm above the liquid surface.

-

The sample is heated gently with stirring until it boils and a ring of condensing vapor (refluxing) is observed on the test tube walls.

-

The thermometer bulb should be level with this reflux ring.

-

The stable temperature reading on the thermometer is recorded as the boiling point.

2. Density Measurement (Pycnometer Method): [10][11]

-

A pycnometer (a small glass flask of a precise, known volume) is thoroughly cleaned, dried, and weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostatic bath to bring it to a specific temperature (e.g., 20°C).

-

The pycnometer is then removed, carefully dried on the outside, and weighed again.

-

The density is calculated by dividing the mass of the this compound (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

3. Solubility Determination: [7][12]

-

A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.

-

The solvent to be tested (e.g., chloroform, methanol, water) is added in small portions (e.g., 0.25 mL at a time) with vigorous shaking after each addition.

-

The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) based on the amount of solvent required to dissolve the sample.

4. Refractive Index Measurement (Digital Refractometer): [13][14]

-

The prism of the digital refractometer is cleaned with a suitable solvent and dried.

-

A few drops of this compound are placed on the prism.

-

The measurement is initiated, and the instrument, often with temperature control (e.g., using a Peltier element), provides a direct reading of the refractive index.

Mandatory Visualizations

Synthesis Workflow of this compound from Olive Oil

Caption: Synthesis pathway of this compound from olive oil.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. westlab.com [westlab.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. scribd.com [scribd.com]

- 5. phillysim.org [phillysim.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. matestlabs.com [matestlabs.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. mt.com [mt.com]

- 14. mt.com [mt.com]

An In-depth Technical Guide to the Synthesis of Oleyl Bromide from Oleyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of oleyl bromide from oleyl alcohol. This compound is a valuable lipophilic alkylating agent and a key intermediate in the synthesis of various organic molecules, including surfactants, organometallic compounds, and active pharmaceutical ingredients. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways and workflows.

Introduction

The conversion of oleyl alcohol to this compound involves the substitution of the hydroxyl group with a bromine atom. This transformation can be achieved through several established methods, each with distinct advantages and disadvantages concerning reaction conditions, yield, purity, and substrate compatibility. The choice of a particular synthetic route often depends on the scale of the reaction, the desired purity of the product, and the available laboratory resources. This guide focuses on three principal methods:

-

Reaction with Phosphorus Tribromide (PBr₃) : A classic and effective method for converting primary and secondary alcohols to alkyl bromides.

-

Reaction with Hydrobromic and Sulfuric Acid (HBr/H₂SO₄) : A cost-effective approach suitable for large-scale synthesis.

-

The Appel Reaction (CBr₄/PPh₃) : A mild and versatile method that proceeds under neutral conditions, making it suitable for sensitive substrates.

Comparative Analysis of Synthetic Methods

The selection of a synthetic strategy for this compound preparation should be guided by a careful consideration of various experimental parameters. The following table summarizes the quantitative data associated with the different methods for converting long-chain alcohols to their corresponding bromides.

| Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Phosphorus Tribromide | PBr₃, Pyridine (B92270) | Benzene (B151609) | 4 hours (addition), 24-48 hours (standing) | -5 to Room Temp. | 53-61 | >95 | [1] |

| HBr/H₂SO₄ | 48% HBr, H₂SO₄ | None | 5-6 hours | Reflux | ~91 | >95 | [2] |

| Appel Reaction Variant | Bromotriphenylphosphonium bromide | Dichloromethane | Not Specified | Room Temp. | 66 | >95 | [3] |

*Note: Yields are reported for analogous long-chain alcohols (tetrahydrofurfuryl alcohol and lauryl alcohol) and may vary for oleyl alcohol.[1][2]

Experimental Protocols

Synthesis using Phosphorus Tribromide (PBr₃)

This method is a widely used procedure for the bromination of primary alcohols. The reaction proceeds via an Sₙ2 mechanism, which typically results in the inversion of stereochemistry if a chiral center is present.[4] The use of a base like pyridine can improve the yield.[1]

Experimental Protocol (Adapted from a general procedure for long-chain alcohols) [1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, place phosphorus tribromide (0.36 mole) and dry benzene (50 ml).

-

Pyridine Addition: Add dry pyridine (15 g) dropwise with stirring over 15 minutes.

-

Cooling: Cool the mixture to -5 °C using an ice-salt bath.

-

Oleyl Alcohol Addition: Slowly add a mixture of oleyl alcohol (1 mole) and dry pyridine (5 g) from the dropping funnel over 4 hours, maintaining the internal temperature between -5 °C and -3 °C.

-

Reaction: Continue stirring for an additional hour and then allow the reaction mixture to warm to room temperature. Let the mixture stand for 24-48 hours.

-

Work-up: Transfer the reaction mixture to a Claisen flask and distill off the benzene under reduced pressure.

-

Purification: The crude this compound is then purified by vacuum distillation.[3]

Synthesis using Hydrobromic and Sulfuric Acid (HBr/H₂SO₄)

This method is a cost-effective and straightforward approach for the synthesis of alkyl bromides. The reaction involves the protonation of the alcohol by the strong acid, followed by nucleophilic attack by the bromide ion.[5] For high molecular weight, water-insoluble alcohols like oleyl alcohol, the product is typically separated mechanically rather than by distillation from the reaction mixture.[2]

Experimental Protocol (Adapted from a procedure for lauryl alcohol) [2]

-

Reaction Mixture: In a round-bottomed flask, combine 48% hydrobromic acid (0.42 mole) and concentrated sulfuric acid (12 cc).

-

Addition of Oleyl Alcohol: Add oleyl alcohol (0.22 mole) to the acid mixture.

-

Reflux: Heat the mixture to reflux and maintain for 5-6 hours.

-

Isolation: After cooling, dilute the reaction mixture with water. The this compound layer will separate.

-

Washing: Separate the organic layer and wash it successively with a small amount of cold concentrated sulfuric acid, then with water, and finally with a dilute sodium carbonate solution.

-

Drying and Purification: Dry the crude this compound over anhydrous calcium chloride and purify by vacuum distillation.

Synthesis via the Appel Reaction (CBr₄/PPh₃)

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides under neutral conditions.[6][7][8][9] This makes it particularly suitable for substrates that are sensitive to acidic conditions. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the bromide ion in an Sₙ2 reaction.[6][7] A variation of this reaction using pre-formed bromotriphenylphosphonium bromide has been reported for the synthesis of this compound.[3]

Experimental Protocol (Using bromotriphenylphosphonium bromide) [3]

-

Reagent Preparation: In a suitable flask, prepare bromotriphenylphosphonium bromide by reacting triphenylphosphine (B44618) with bromine in a solvent like dichloromethane.

-

Reaction with Oleyl Alcohol: To a solution of oleyl alcohol (36 mmol) in dichloromethane, add the prepared bromotriphenylphosphonium bromide.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Purification: Filter the reaction mixture through a short column of silica (B1680970) gel, eluting with a 1:10 ether-pentane mixture.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the this compound product.

Reaction Mechanisms and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical transformations and the general experimental workflow for the synthesis of this compound.

Caption: Synthetic routes to this compound.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from oleyl alcohol can be effectively achieved by several methods, with the choice of method depending on the specific requirements of the synthesis. The HBr/H₂SO₄ method is economical for large-scale production, while the PBr₃ and Appel reaction methods offer milder conditions suitable for smaller-scale and more sensitive applications. The provided protocols, adapted from established procedures for long-chain alcohols, offer a solid foundation for the successful synthesis and purification of this compound for research and development purposes. It is recommended to perform small-scale pilot reactions to optimize the conditions for oleyl alcohol specifically.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Appel Reaction [organic-chemistry.org]

- 8. Appel reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Solubility of Oleyl Bromide in Organic Solvents for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of oleyl bromide, a key intermediate in the synthesis of various bioactive compounds, in organic solvents. While quantitative solubility data is not extensively available in public literature, this document consolidates qualitative solubility information and presents a general experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows and require a thorough understanding of its solution behavior. The document also visualizes the synthetic pathway of oleylphosphonates from this compound and the relevant signaling pathways of its target enzymes, diacylglycerol lipase (B570770) (DAGL) and monoacylglycerol lipase (MAGL).

Introduction

This compound ((9Z)-1-Bromo-9-octadecene) is a long-chain unsaturated alkyl halide that serves as a versatile precursor in organic synthesis. Its utility is particularly noted in the preparation of oleylphosphonates, which are potential inhibitors of diacylglycerol lipase (DAGL) and monoacylglycerol lipase (MAGL). These enzymes are critical components of the endocannabinoid signaling pathway, making their inhibitors valuable tools for pharmacological research and potential therapeutic agents. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Solubility of this compound

Due to its long, non-polar hydrocarbon chain, this compound is generally soluble in non-polar organic solvents and exhibits limited solubility in highly polar solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or molarity at various temperatures) for this compound in a range of organic solvents is not widely reported in peer-reviewed literature. The following table summarizes the available qualitative solubility information.

| Solvent | Chemical Formula | Polarity | Reported Solubility |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Sparingly/Slightly Soluble[1][2] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Expected to be soluble |

| Acetone | (CH₃)₂CO | Polar Aprotic | Expected to be soluble |

| Toluene | C₇H₈ | Non-polar | Expected to be soluble |

| Hexane | C₆H₁₄ | Non-polar | Expected to be soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Expected to be soluble |

Note: "Expected to be soluble" is based on the general solubility characteristics of long-chain alkyl halides in these common organic solvents.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the isothermal saturation method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Dilution:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

-

Record the exact weight of the transferred solution.

-

Dilute the filtered solution to the mark with the same organic solvent.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solutions using a pre-validated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the detector response against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Related Pathways

Synthesis of Oleylphosphonates

This compound is a key starting material for the synthesis of oleylphosphonates. The following diagram illustrates a typical synthetic route.

Signaling Pathway of DAGL and MAGL

Oleylphosphonates, synthesized from this compound, are designed to inhibit DAGL and MAGL. These enzymes are central to the endocannabinoid signaling system. The diagram below outlines their roles.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, its qualitative behavior aligns with that of other long-chain alkyl halides, showing good solubility in non-polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for determination. The role of this compound as a precursor for inhibitors of DAGL and MAGL underscores the importance of understanding its chemical and physical properties for the advancement of research in endocannabinoid signaling and related therapeutic areas.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Oleyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for oleyl bromide ((Z)-1-bromo-9-octadecene), a key intermediate in various organic syntheses. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of this compound's properties is essential for its safe handling.

| Property | Value | Reference |

| CAS Number | 6110-53-8 | [1][2] |

| Molecular Formula | C₁₈H₃₅Br | [2] |

| Molecular Weight | 331.37 g/mol | [1] |

| Appearance | Colorless to pale yellow oil/liquid | [3] |

| Boiling Point | 160-175 °C at 0.2 Torr | [3] |

| Density | 0.996 g/cm³ (predicted) | [1][3] |

| Flash Point | 179 °C | [1] |

| Solubility | Sparingly soluble in chloroform (B151607) and slightly soluble in methanol. | [1][3] |

| Storage Temperature | -20°C | [2][3] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. All personnel must be aware of its potential dangers.

GHS Classification: Acute toxicity, Oral (Category 4)[1]

Pictogram:

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P301 + P317: IF SWALLOWED: Get medical help.[1]

-

P330: Rinse mouth.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure to this compound.

| PPE Type | Specification | Purpose |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from splashes. |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) inspected before use. | Prevents skin contact. |

| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | Protects against skin exposure and in case of fire. |

| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. All work should be conducted in a certified chemical fume hood. | Prevents inhalation of vapors or aerosols. |

Experimental Protocols

The following are detailed procedures for common laboratory manipulations of this compound.

Weighing and Dispensing this compound

This protocol outlines the safe procedure for accurately weighing and dispensing this compound.

Preparation of an this compound Solution

This protocol details the steps for safely preparing a solution of this compound.

Reactivity and Incompatibility

This compound, as an alkyl halide, can undergo nucleophilic substitution reactions. Bromide ions can be oxidized by strong oxidizing agents.

Incompatible Materials:

-

Strong Oxidizing Agents: (e.g., concentrated sulfuric acid, nitrates, peroxides). Contact may cause a vigorous reaction.

-

Strong Bases: May promote elimination reactions.

-

Reactive Metals: (e.g., sodium, potassium, magnesium).

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |

Fire-Fighting Measures

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire. Specific Hazards: Combustion may produce carbon oxides and hydrogen bromide gas. Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures (Spill Cleanup)

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

Minor Spill (in a fume hood)

-

Restrict Access: Keep unnecessary personnel away.

-

Ventilate: Ensure the fume hood is operating correctly.

-

Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Major Spill (outside a fume hood)

Handling and Storage

Handling:

-

Handle in a well-ventilated place, preferably a chemical fume hood.[1]

-

Wear suitable protective clothing.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools.[1]

-

Prevent fire caused by electrostatic discharge.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Store apart from incompatible materials and foodstuff containers.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Liquid Waste: Collect in a labeled, sealed, and compatible container.

-

Solid Waste: (e.g., contaminated absorbent materials, gloves) Collect in a labeled, sealed plastic bag or container.

-

Disposal Route: Dispose of all this compound waste through a licensed chemical destruction plant or a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[1] Do not discharge to sewer systems.[1]

References

A Technical Guide to High-Purity Oleyl Bromide for Researchers and Drug Development Professionals

Introduction: Oleyl bromide ((9Z)-1-Bromo-9-octadecene) is a long-chain unsaturated alkyl halide that serves as a critical building block in the synthesis of a variety of molecules, particularly in the fields of drug development and materials science. Its utility is pronounced in the synthesis of novel phospholipids, enzyme inhibitors, and other bioactive compounds. The purity of this compound is paramount, as impurities can lead to unwanted side reactions and complicate the purification of final products. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, its chemical properties, and a detailed experimental protocol for a common synthetic application.

Commercial Suppliers of High-Purity this compound

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step. The following table summarizes the offerings from several reputable commercial suppliers. It is important to note that purity claims should always be verified by consulting the lot-specific Certificate of Analysis (CoA) provided by the supplier.

| Supplier | Stated Purity | Product Number (Example) | Available Quantities |

| MedChemExpress | 98.36%[1] | HY-W011238 | 25 mg - 1 g |

| BroadPharm | >95% | BP-29910 | 100 mg - 500 mg[2] |

| United States Biological | Highly Purified | 165745 | 250 mg, 2.5 g[3] |

| LGC Standards | High Quality CRMs | TRC-O447500 | Varies |

| Santa Cruz Biotechnology | Lot-specific CoA | sc-478537 | Varies[4] |

| ChemicalBook | 85.0-99.8% (Varies by supplier) | N/A | Varies[5] |

Note: "Highly Purified" is a qualitative description; it is recommended to request a Certificate of Analysis for quantitative data. LGC Standards provides high-quality Certified Reference Materials (CRMs), implying a high degree of characterization and purity.[6][7][8] ChemicalBook is a platform that lists various suppliers, and the purity can range significantly.

Key Quality Control Parameters

High-purity this compound is typically characterized by the following analytical techniques, and the results are documented in the Certificate of Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and can be used to assess the ratio of cis to trans isomers and identify certain impurities.

-

GC (Gas Chromatography): Determines the percentage purity of the compound and identifies volatile impurities.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and can be used to identify non-volatile impurities.

-

Water Content (Karl Fischer Titration): Determines the amount of residual water, which can be critical for moisture-sensitive reactions.

-

Residual Solvents (Headspace GC): Identifies and quantifies any remaining solvents from the synthesis and purification process.

Application in Drug Development: Synthesis of Oleylphosphonates

A significant application of high-purity this compound in drug development is in the synthesis of oleylphosphonates. These compounds are analogues of lysophosphatidic acid and have been investigated as inhibitors of various enzymes, including monoacylglycerol lipase (B570770) (MAGL) and diacylglycerol lipase (DAGL), which are involved in endocannabinoid signaling. The synthesis of diethyl oleylphosphonate from this compound is a classic example of the Michaelis-Arbuzov reaction.

Signaling Pathway Involving MAGL and DAGL

Caption: Inhibition of MAGL and DAGL by Oleylphosphonates.

Experimental Protocols: Synthesis of Diethyl Oleylphosphonate via the Michaelis-Arbuzov Reaction

This protocol outlines the synthesis of diethyl oleylphosphonate from high-purity this compound and triethyl phosphite (B83602). The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond.[9][10][11]

Materials:

-

High-purity this compound (1 equivalent)

-

Triethyl phosphite (1.1 equivalents)

-

Anhydrous toluene (B28343) (or another high-boiling inert solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for chromatography elution

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a thermometer is charged with high-purity this compound.

-

Addition of Reagents: Anhydrous toluene is added to dissolve the this compound. Triethyl phosphite (1.1 equivalents) is then added to the stirred solution at room temperature under an inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 110-120 °C for toluene) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction involves the nucleophilic attack of the phosphite on the this compound, followed by dealkylation of the resulting phosphonium (B103445) salt.[9][11]

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The solvent and any excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically used for elution. The fractions containing the desired diethyl oleylphosphonate are collected and the solvent is evaporated to yield the pure product.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ³¹P NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Workflow for Diethyl Oleylphosphonate Synthesis.

Conclusion

High-purity this compound is an essential reagent for researchers and drug development professionals. A thorough understanding of the available commercial sources and their quality is crucial for successful and reproducible synthetic outcomes. The provided experimental protocol for the synthesis of diethyl oleylphosphonate via the Michaelis-Arbuzov reaction serves as a practical example of its application in the development of potential therapeutic agents. As with any chemical synthesis, it is imperative to adhere to strict safety protocols and to thoroughly characterize all starting materials and products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 6110-53-8 | BroadPharm [broadpharm.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. This compound | 6110-53-8 [chemicalbook.com]

- 6. Buy Online CAS Number 6110-53-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 8. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of Oleyl Bromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl bromide ((Z)-1-bromo-9-octadecene) is a long-chain unsaturated alkyl halide of significant interest in organic synthesis, particularly for the introduction of the oleyl group into various molecular scaffolds. This hydrophobic chain is a key component in numerous biologically active molecules and drug delivery systems, including lipid nanoparticles for mRNA vaccines. Understanding the reactivity of this compound with a diverse range of nucleophiles is paramount for its effective utilization in the synthesis of novel therapeutics and delivery vehicles. This technical guide provides a comprehensive overview of the core principles governing the nucleophilic substitution reactions of this compound, detailed experimental protocols for key transformations, and a summary of expected reactivity and yields based on analogous long-chain alkyl bromides.

Introduction to the Reactivity of this compound

This compound is a primary alkyl bromide, a class of compounds that readily participates in nucleophilic substitution reactions. The primary carbon atom bonded to the bromine atom is electrophilic and susceptible to attack by electron-rich species known as nucleophiles. The reactivity of this compound is primarily dictated by the principles of SN2 (Substitution Nucleophilic Bimolecular) reactions, although SN1 (Substitution Nucleophilic Unimolecular) pathways can become relevant under specific conditions.

The presence of a cis-double bond in the C9 position of the oleyl chain is a key structural feature. While this double bond is relatively far from the reactive C-Br bond and thus has a minimal electronic effect on the reaction center, its presence can influence the overall physical properties of the molecule and potentially participate in side reactions under certain harsh conditions. However, for most standard nucleophilic substitution reactions, the reactivity of this compound is expected to be comparable to that of its saturated analog, stearyl bromide.

General Principles of Nucleophilic Substitution Reactions

The reaction of this compound with a nucleophile (Nu:⁻) can be generalized as follows:

The outcome and rate of this reaction are influenced by several key factors:

-

The Nature of the Substrate (this compound): As a primary alkyl bromide, this compound is sterically unhindered, which strongly favors the SN2 mechanism.[1][2] The backside attack required for an SN2 reaction is readily achievable.

-

The Strength of the Nucleophile: Stronger nucleophiles lead to faster SN2 reaction rates. The nucleophilicity of a species is influenced by factors such as charge, basicity, polarizability, and the solvent.

-

The Leaving Group (Bromide): The bromide ion is an excellent leaving group, as it is a weak base and can stabilize the negative charge. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[3]

-

The Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[4][5] Polar protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[6]

Reactivity with Various Nucleophiles: A Quantitative Overview

While specific kinetic data for this compound is scarce in the literature, the following table summarizes the expected reactivity and typical yields based on analogous reactions with other primary long-chain alkyl bromides. These reactions are generally expected to proceed via an SN2 mechanism.

| Nucleophile | Reagent Example | Product | Typical Solvent(s) | Typical Conditions | Expected Yield | Reference(s) for Analogy |

| Nitrogen Nucleophiles | ||||||

| Azide | Sodium Azide (NaN₃) | Oleyl Azide | DMF, DMSO, Acetone/Water | 50-100 °C, 2-24 h | High (>90%) | [7][8][9] |

| Phthalimide (B116566) | Potassium Phthalimide | N-Oleylphthalimide | DMF | 80-120 °C, 2-6 h | High (>85%) | [2][10][11][12][13][14] |

| Imidazole | Imidazole, Base (e.g., K₂CO₃) | 1-Oleylimidazole | DMF, Acetonitrile | 60-100 °C, 4-24 h | Good to High | [9][15][16] |

| Oxygen Nucleophiles | ||||||

| Alkoxide | Sodium Ethoxide (NaOEt) | Oleyl Ethyl Ether | Ethanol (B145695), THF | Reflux, 4-24 h | Good to High | [1][6][7][11][17] |

| Phenoxide | Sodium Phenoxide (NaOPh) | Oleyl Phenyl Ether | DMF, Acetone | 50-100 °C, 6-24 h | Good | [1][6][7][11][17] |

| Carbon Nucleophiles | ||||||

| Cyanide | Sodium Cyanide (NaCN) | Oleyl Cyanide | Ethanol, DMSO | Reflux, 6-24 h | Good to High | [18][19] |

| Malonate | Diethyl Malonate, Base (NaOEt) | Diethyl Oleylmalonate | Ethanol, THF | Reflux, 6-24 h | Good to High | [14][20][21][22][23][24][25] |

| Sulfur Nucleophiles | ||||||

| Thiocyanate | Potassium Thiocyanate (KSCN) | Oleyl Thiocyanate | Acetone, Ethanol | Reflux, 2-12 h | High (>90%) | [26] |

| Thiourea | Thiourea | S-Oleylisothiouronium salt | Ethanol | Reflux, 2-8 h | High (>90%) | [9] |

| Cysteine | L-Cysteine | S-Oleyl-L-cysteine | Aqueous Base | Room Temp to 50 °C | Moderate to Good | [4][27][28] |

| Phosphorus Nucleophiles | ||||||

| Phosphine | Triphenylphosphine (PPh₃) | Oleyltriphenylphosphonium Bromide | Toluene, Acetonitrile | Reflux, 12-48 h | High (>90%) | [29][30][31][32][33] |

| Halogen Nucleophiles | ||||||

| Iodide | Sodium Iodide (NaI) | Oleyl Iodide | Acetone | Reflux, 2-12 h | High (>95%) | [5][18][34][35][36] |

| Hydride Nucleophiles | ||||||

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | (Z)-9-Octadecene | THF, Diethyl Ether | 0 °C to Reflux, 1-4 h | High (>90%) | [37][38][39][40] |

Detailed Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions that can be adapted for this compound.

Gabriel Synthesis of Oleylamine (B85491)

This method provides a clean route to primary amines, avoiding the over-alkylation often seen with direct amination.[2][10][11][12][13][14]

Step 1: N-Alkylation of Potassium Phthalimide

-

To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF (3-5 mL per gram of this compound), add this compound (1.0 equivalent).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

-

Cool the mixture to room temperature and pour it into ice-water with stirring.

-

Filter the resulting precipitate (N-oleylphthalimide), wash with water, and dry under vacuum.

Step 2: Hydrazinolysis of N-Oleylphthalimide

-

Suspend the N-oleylphthalimide in ethanol (5-10 mL per gram).

-

Add hydrazine (B178648) hydrate (B1144303) (1.5-2.0 equivalents) and heat the mixture to reflux. A white precipitate of phthalhydrazide (B32825) will form.

-

After 2-4 hours, cool the reaction mixture and add dilute hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

-

Filter off the solid and wash with water.

-

Make the filtrate basic with a concentrated NaOH solution to precipitate the oleylamine.

-

Extract the oleylamine with diethyl ether or dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Williamson Ether Synthesis of Oleyl Phenyl Ether

This is a general and widely used method for the preparation of ethers.[1][6][7][11][17]

-

In a round-bottom flask, dissolve phenol (B47542) (1.1 equivalents) in anhydrous DMF or acetone.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature until hydrogen evolution ceases (approximately 1 hour).

-

Add this compound (1.0 equivalent) to the solution of the sodium phenoxide.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with 1M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Finkelstein Reaction: Synthesis of Oleyl Iodide

This reaction is an equilibrium process driven to completion by the precipitation of the less soluble sodium bromide in acetone.[5][18][34][35][36]

-

Dissolve this compound (1.0 equivalent) in anhydrous acetone.

-

Add a solution of sodium iodide (1.5-2.0 equivalents) in anhydrous acetone.

-

Heat the mixture to reflux. A white precipitate of sodium bromide will form.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction mixture and filter off the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then with a dilute solution of sodium thiosulfate (B1220275) (to remove any traces of iodine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oleyl iodide.

Reaction Mechanisms and Pathways

The reactivity of this compound with the nucleophiles discussed is best described by the SN2 mechanism . This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).

Caption: Generalized SN2 mechanism for the reaction of this compound.

The long oleyl chain can, in principle, introduce some steric hindrance, but as the reaction occurs at the terminal primary carbon, this effect is generally minimal.

Experimental Workflows

A typical workflow for the synthesis and purification of an oleyl derivative via nucleophilic substitution is depicted below.

Caption: General experimental workflow for this compound substitution reactions.

Applications in Drug Development

The oleyl moiety is a critical component in many drug delivery systems due to its lipophilic nature, which facilitates the encapsulation of hydrophobic drugs and promotes interaction with cell membranes. Oleyl-containing lipids are key ingredients in lipid nanoparticles (LNPs) , which have gained prominence as delivery vehicles for mRNA vaccines and other nucleic acid-based therapeutics.

The synthesis of these specialized lipids often involves the reaction of this compound with various nucleophilic head groups. For instance, the reaction of this compound with an appropriate amine-containing molecule can lead to the formation of cationic or ionizable lipids that are essential for complexing with negatively charged nucleic acids and facilitating endosomal escape.

Caption: Conceptual pathway for the role of this compound in LNP synthesis.

Conclusion

This compound serves as a versatile and reactive building block for the introduction of the oleyl group into a wide array of molecules. Its reactivity is predominantly governed by the SN2 mechanism, making it a predictable and reliable substrate for reactions with a broad range of strong nucleophiles. While specific kinetic data for this compound is not extensively documented, a wealth of information on analogous long-chain alkyl bromides provides a solid foundation for predicting reaction conditions and outcomes. The ability to functionalize molecules with the oleyl chain is of paramount importance in the field of drug development, particularly in the design of advanced lipid-based drug delivery systems. This guide provides the fundamental knowledge and practical protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. mdpi.com [mdpi.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. jk-sci.com [jk-sci.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 18. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 19. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 20. library2.smu.ca [library2.smu.ca]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. homework.study.com [homework.study.com]

- 24. webassign.net [webassign.net]

- 25. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Organic Syntheses Procedure [orgsyn.org]

- 30. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. prepchem.com [prepchem.com]

- 32. researchgate.net [researchgate.net]

- 33. biomedres.us [biomedres.us]

- 34. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 35. adichemistry.com [adichemistry.com]

- 36. byjus.com [byjus.com]

- 37. masterorganicchemistry.com [masterorganicchemistry.com]

- 38. researchgate.net [researchgate.net]

- 39. Reddit - The heart of the internet [reddit.com]

- 40. researchgate.net [researchgate.net]

electrophilic addition reactions of oleyl bromide's double bond

An In-depth Technical Guide to the Electrophilic Addition Reactions of Oleyl Bromide's Double Bond

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((9Z)-18-bromooctadec-9-ene) is a long-chain unsaturated alkyl halide. Its structure features a C18 carbon chain with a terminal bromine atom and a single cis-configured double bond between carbons C9 and C10. This internal double bond is a site of high electron density, making it susceptible to attack by electrophiles. Electrophilic addition reactions are a cornerstone of organic synthesis, enabling the conversion of the alkene functionality into a diverse array of saturated derivatives. Understanding the mechanisms, regioselectivity, and stereochemistry of these reactions is critical for the controlled functionalization of this compound, a process relevant in the synthesis of complex lipids, signaling molecules, and modified biomaterials.

This technical guide provides a detailed overview of the core electrophilic addition reactions at the C9-C10 double bond of this compound, including halogenation, hydrohalogenation, and epoxidation. It presents reaction mechanisms, detailed experimental protocols derived from analogous substrates, and quantitative data to support synthetic planning.

Core Principles of Electrophilic Addition

The π-bond of the alkene in this compound acts as a nucleophile, donating a pair of electrons to an electrophilic species (E⁺). This initial attack is typically the rate-determining step and results in the formation of a high-energy intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final saturated product.[1][2] The nature of the intermediate—be it a planar carbocation or a cyclic halonium ion—dictates the regiochemical and stereochemical outcome of the reaction.

Halogenation: Addition of Bromine (Br₂)

The reaction of this compound with molecular bromine (Br₂) results in the formation of a vicinal dibromide, specifically 1,9,10-tribromooctadecane. This reaction is highly efficient and proceeds via a characteristic mechanism that dictates a specific stereochemical outcome.

Reaction Mechanism and Stereochemistry

The addition of bromine proceeds through a cyclic bromonium ion intermediate.[3] The incoming Br₂ molecule is polarized by the electron-rich double bond, allowing one bromine atom to be attacked by the π-electrons, displacing a bromide ion. This forms a three-membered ring containing a positively charged bromine atom. The reaction is completed by the nucleophilic attack of the displaced bromide ion (Br⁻) on one of the two carbons of the bromonium ion. This attack occurs from the face opposite to the bulky bromonium ring in an Sₙ2-like fashion.[3]

This mechanistic pathway mandates that the two bromine atoms add to opposite faces of the double bond, a process known as anti-addition . Given that the original double bond in this compound is cis (Z), the anti-addition results in the formation of a racemic mixture of enantiomeric threo-diastereomers.

Caption: Mechanism of bromine addition to this compound's double bond.

Quantitative Data

| Reaction | Substrate | Product | Typical Yield | Reference |

| Bromination | Methyl Oleate (B1233923) | Methyl 9,10-dibromostearate | >95% (quantitative) | [4] |

Experimental Protocol (Adapted from Bromination of Methyl Oleate[4])

-

Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (e.g., 0.10 mol) in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride (200 mL). Cool the flask in an ice bath to 0-5°C.

-

Bromine Addition: Prepare a solution of bromine (0.10 mol) in the same solvent (50 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred this compound solution. Maintain the temperature below 10°C throughout the addition. The disappearance of the red-brown bromine color indicates its consumption. Continue addition until a faint, persistent orange color remains.

-

Quenching: Add a few drops of a saturated sodium thiosulfate (B1220275) solution to quench any excess bromine, until the solution becomes colorless.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% aqueous sodium bicarbonate solution (100 mL) and water (100 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,9,10-tribromooctadecane. Further purification can be achieved via column chromatography if necessary.

Hydrohalogenation: Addition of Hydrogen Bromide (HBr)

The addition of a hydrogen halide such as HBr across the double bond of this compound produces a monobrominated alkane. This reaction proceeds through a carbocation intermediate, and its regioselectivity is governed by the relative stability of this intermediate.[5]

Reaction Mechanism and Regioselectivity

The reaction is initiated by the protonation of the C9=C10 double bond by HBr.[6] This is the rate-determining step and can form one of two possible secondary carbocation intermediates: one at C9 or one at C10.[5][6] Since the substituents on either side of the double bond (an octyl chain and a 7-carbon chain with a terminal bromide) have very similar electronic effects, neither carbocation is significantly more stable than the other. Consequently, both intermediates will form.

In the second step, the bromide ion (Br⁻) acts as a nucleophile and attacks the positively charged carbon.[7] Because the carbocation is planar (sp² hybridized), the bromide ion can attack from either face with equal probability, leading to a loss of stereochemical control relative to the starting alkene.

Caption: Hydrobromination mechanism showing non-selective carbocation formation.

Quantitative Data

For symmetrically disubstituted internal alkenes where electronic and steric factors are balanced, the addition of HBr typically results in a nearly statistical mixture of the two possible regioisomers. The overall yield is generally high.

| Reaction | Substrate | Products | Regioisomeric Ratio | Typical Yield |

| Hydrobromination | This compound | 1,9- and 1,10-Dibromooctadecane | ~1:1 | >90% |

Note: Data is estimated based on established principles of alkene reactivity, as specific literature for this compound is unavailable.

Experimental Protocol (General Procedure)

-

Setup: Dissolve this compound (e.g., 0.05 mol) in a non-nucleophilic solvent like hexane (B92381) or dichloromethane (150 mL) in a round-bottomed flask.

-

HBr Addition: Cool the solution to 0°C. Bubble dry HBr gas through the solution for 1-2 hours, or add a solution of HBr in acetic acid (33 wt%, 0.06 mol) dropwise. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice-cold water (100 mL). Separate the layers. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a final wash with brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the product mixture of 1,9- and 1,10-dibromooctadecane.

Epoxidation

Epoxidation is the reaction that converts the alkene double bond into a three-membered cyclic ether known as an epoxide (or oxirane). This is typically achieved using a peroxy acid, which can be generated in situ from a carboxylic acid and hydrogen peroxide.[1][2] Epoxidized fatty acid derivatives are valuable intermediates for producing polyols, lubricants, and plasticizers.[8]

Reaction Mechanism and Stereochemistry

The epoxidation of alkenes with peroxy acids like in situ-generated performic acid proceeds via a concerted mechanism known as the "Butterfly Mechanism." In this single step, the oxygen atom from the peroxy acid is transferred to the double bond. Both new C-O bonds are formed on the same face of the alkene π-system.[8]

This mechanism requires syn-addition of the oxygen atom. Starting from the cis-alkene of this compound, the reaction will produce the cis-epoxide (a meso compound) as the sole product.

Caption: Concerted mechanism for the epoxidation of this compound.

Quantitative Data

The epoxidation of oleic acid, a structurally analogous compound, has been studied extensively. The yield is sensitive to reaction parameters such as temperature, catalyst, and molar ratios of reagents.

| Temp (°C) | Molar Ratio (Oleic Acid:HCOOH:H₂O₂) | Stirring (rpm) | Max. Yield (% RCO*) | Reference |

| 45 | 1:1:1.5 | 300 | 81% | [1] |

| 65 | 1:1:1 | 100 | 65% | [2] |

| 75 | 1:1.5:1 (30% H₂O₂) | 100-200 | Not specified | [2] |

*RCO = Relative Conversion to Oxirane

Experimental Protocol (Adapted from Epoxidation of Oleic Acid[1][2])

-

Setup: In a three-necked flask fitted with a condenser, thermometer, and dropping funnel, place this compound (e.g., 0.1 mol) and formic acid (0.15 mol). Introduce a magnetic stir bar.

-

Reaction: Heat the mixture to the desired temperature (e.g., 45-65°C) in a thermostatically controlled water bath with constant stirring (e.g., 300 rpm).

-

Peroxide Addition: Add hydrogen peroxide (30-50 wt%, 0.15 mol) dropwise from the dropping funnel over 30 minutes, ensuring the reaction temperature does not exceed the set point.

-

Monitoring: Allow the reaction to proceed for several hours (e.g., 2-6 hours), taking aliquots periodically to monitor the formation of the epoxide via titration or spectroscopic methods (e.g., ¹H NMR).

-

Work-up: After completion, cool the mixture and transfer it to a separatory funnel. Dilute with an organic solvent like diethyl ether or ethyl acetate (B1210297) (150 mL) and wash with cold water, followed by a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cis-9,10-epoxy-1-bromooctadecane.

General Experimental Workflow

The successful execution of electrophilic addition reactions requires a systematic approach from setup to analysis. The following diagram illustrates a generalized workflow applicable to the reactions described in this guide.

Caption: Generalized workflow for synthesis, purification, and analysis.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. cetjournal.it [cetjournal.it]

- 3. chimia.ch [chimia.ch]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Applications of Oleyl Bromide in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl bromide, a long-chain unsaturated alkyl halide, serves as a versatile and valuable building block in modern organic synthesis. Its unique combination of a hydrophobic oleyl chain and a reactive bromide functional group allows for its application in a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in the synthesis of functionalized molecules for materials science and potential applications in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical implementation in the laboratory.

Introduction

This compound, systematically named (Z)-1-bromo-9-octadecene, is a colorless to pale yellow oily liquid. Its molecular structure, featuring a C18 carbon chain with a cis-double bond at the C9 position and a terminal bromine atom, imparts a unique set of physicochemical properties. The long hydrophobic oleyl group provides solubility in nonpolar organic solvents and is a key component in the formation of self-assembled structures, while the reactive carbon-bromine bond allows for a variety of nucleophilic substitution and organometallic reactions.

This guide will delve into the primary applications of this compound, including its use as a precursor for phosphonic acids in nanoparticle synthesis, its role as an alkylating agent for the formation of amines and quaternary ammonium (B1175870) surfactants, and its potential as an intermediate in the synthesis of complex organic molecules.

Core Applications of this compound

The reactivity of the bromide group, coupled with the long hydrophobic tail, makes this compound a valuable intermediate in several areas of organic chemistry.

Precursor for Oleylphosphonic Acid in Nanoparticle Synthesis

One of the most significant applications of this compound is as a starting material for the synthesis of oleylphosphonic acid (OLPA). OLPA is a key ligand in the synthesis of high-quality colloidal nanocrystals, particularly cesium lead bromide (CsPbBr₃) perovskite nanocrystals.[1][2][3] The oleyl group provides steric stabilization, preventing aggregation and enabling control over the size and shape of the nanocrystals, while the phosphonic acid headgroup strongly binds to the nanocrystal surface.

The synthesis of OLPA from this compound typically proceeds via a two-step process involving an Arbuzov reaction followed by hydrolysis.

OleylBromide [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; TriethylPhosphite [label="Triethyl Phosphite", fillcolor="#F1F3F4", fontcolor="#202124"]; DiethylOleylphosphonate [label="Diethyl Oleylphosphonate", fillcolor="#F1F3F4", fontcolor="#202124"]; TMSBr [label="TMSBr", fillcolor="#F1F3F4", fontcolor="#202124"]; Methanol (B129727) [label="Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; OleylphosphonicAcid [label="Oleylphosphonic Acid (OLPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OleylBromide -> DiethylOleylphosphonate [label="Arbuzov Reaction"]; TriethylPhosphite -> DiethylOleylphosphonate; DiethylOleylphosphonate -> OleylphosphonicAcid [label="Hydrolysis"]; TMSBr -> OleylphosphonicAcid; Methanol -> OleylphosphonicAcid; }

Experimental Protocol: Synthesis of Oleylphosphonic Acid (OLPA) from this compound

This protocol is adapted from the procedure described by Zhang et al.[4]

Step 1: Synthesis of Diethyl Oleylphosphonate

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add triethyl phosphite (B83602) (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure to obtain crude diethyl oleylphosphonate.

Step 2: Synthesis of Oleylphosphonic Acid

-

Dissolve the crude diethyl oleylphosphonate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Add trimethylsilyl (B98337) bromide (TMSBr) (2.5 eq) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Remove the solvent and excess TMSBr under reduced pressure.

-

Add methanol to the residue and stir for 1-2 hours to effect hydrolysis.

-

Remove the methanol under reduced pressure to yield crude oleylphosphonic acid.

-

Purify the product by recrystallization or column chromatography.

| Reaction Step | Reactants | Key Conditions | Typical Yield |

| Arbuzov Reaction | This compound, Triethyl Phosphite | Reflux in toluene, 12-24 h | 80-90% |

| Hydrolysis | Diethyl Oleylphosphonate, TMSBr, Methanol | 0 °C to RT, 4-6 h | >95% |

Synthesis of Oleylamine (B85491) via Gabriel Synthesis

Oleylamine is another important long-chain amine used as a surfactant and capping agent in nanoparticle synthesis. While it is often produced industrially by the hydrogenation of oleonitrile, a common laboratory-scale synthesis involves the Gabriel synthesis starting from this compound.[4] This method provides a reliable route to the primary amine, avoiding the over-alkylation often seen in direct amination reactions.

OleylBromide [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; PotassiumPhthalimide [label="Potassium Phthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Oleylphthalimide [label="N-Oleylphthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; HydrazineHydrate [label="Hydrazine Hydrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Oleylamine [label="Oleylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OleylBromide -> N_Oleylphthalimide [label="SN2 Reaction"]; PotassiumPhthalimide -> N_Oleylphthalimide; N_Oleylphthalimide -> Oleylamine [label="Hydrazinolysis"]; HydrazineHydrate -> Oleylamine; }

Experimental Protocol: Gabriel Synthesis of Oleylamine

-

Suspend potassium phthalimide (B116566) (1.1 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add this compound (1.0 eq) to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water to precipitate the N-oleylphthalimide.

-

Filter, wash with water, and dry the solid N-oleylphthalimide.

-

Suspend the N-oleylphthalimide in ethanol.

-

Add hydrazine (B178648) hydrate (B1144303) (2.0 eq) and heat the mixture to reflux for 4-8 hours.

-

Cool the reaction mixture and acidify with aqueous HCl.

-

Filter off the precipitated phthalhydrazide.

-

Basify the filtrate with a strong base (e.g., NaOH) to liberate the free oleylamine.

-

Extract the oleylamine with an organic solvent (e.g., diethyl ether), dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain oleylamine.

| Reaction Step | Reactants | Key Conditions | Typical Yield |

| N-Alkylation | This compound, Potassium Phthalimide | 80-100 °C in DMF, 6-12 h | 70-85% |

| Hydrazinolysis | N-Oleylphthalimide, Hydrazine Hydrate | Reflux in ethanol, 4-8 h | 80-95% (from phthalimide) |

Synthesis of Quaternary Ammonium Surfactants

The long hydrophobic oleyl chain makes this compound an excellent starting material for the synthesis of cationic surfactants, specifically quaternary ammonium salts (QAS). These surfactants have applications as phase transfer catalysts, biocides, and fabric softeners. The synthesis is typically achieved through the Menschutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.[5]

OleylBromide [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; TertiaryAmine [label="Tertiary Amine\n(e.g., Trimethylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; QuaternaryAmmoniumSalt [label="Oleyl-Quaternary\nAmmonium Bromide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

OleylBromide -> QuaternaryAmmoniumSalt [label="Menschutkin Reaction (SN2)"]; TertiaryAmine -> QuaternaryAmmoniumSalt; }

Experimental Protocol: Synthesis of Oleyltrimethylammonium (B12783067) Bromide

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or acetone.

-

Cool the solution in an ice bath.

-

Bubble trimethylamine (B31210) gas through the solution or add a solution of trimethylamine in a suitable solvent (1.1 eq) dropwise.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours.

-

The product, oleyltrimethylammonium bromide, will often precipitate from the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

| Reactants | Solvent | Temperature | Reaction Time | Typical Yield |

| This compound, Trimethylamine | Acetonitrile | Room Temperature | 24-48 h | >90% |

Potential Applications in Drug Development

While direct applications of this compound in final drug structures are not widely documented, its role as a versatile alkylating agent suggests significant potential in the synthesis of pharmaceutical intermediates and bioactive lipids.[6] The introduction of the long, hydrophobic oleyl chain can modulate the lipophilicity of a drug molecule, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

For example, this compound can be used to alkylate nucleophilic functional groups (e.g., amines, phenols, thiols) on a drug scaffold to introduce the oleyl moiety. This modification could be explored to:

-

Enhance lipid solubility: Improve the formulation of poorly water-soluble drugs in lipid-based drug delivery systems.

-

Target lipid-rich tissues: Facilitate the accumulation of a drug in specific tissues or cell membranes.

-

Develop prodrugs: The oleyl group could be part of a prodrug strategy, where the active drug is released upon enzymatic cleavage of the oleyl group.

Other Potential Applications

-

Grignard Reagent Formation: this compound can be reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, oleylmagnesium bromide. This organometallic reagent is a powerful nucleophile that can be used to form new carbon-carbon bonds, opening up possibilities for the synthesis of a wide range of complex organic molecules.

-

Polymer Chemistry: this compound can be used as an initiator or a functional comonomer in polymerization reactions to introduce the long alkyl chain into polymer backbones or as side chains, thereby modifying the physical properties of the resulting polymers.

Safety and Handling